molecular formula C25H23N3O6S B2749726 Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-82-1

Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2749726
CAS No.: 851951-82-1
M. Wt: 493.53
InChI Key: QWRUWYKAWHMXIH-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative with a complex substitution pattern. Its structure includes:

  • 4-methoxyphenyl group at position 3: The methoxy substituent may improve solubility and influence electronic effects on the aromatic ring.
  • Ethyl carboxylate at position 1: This ester group is common in prodrug strategies to improve bioavailability .

For example, Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 13e) is synthesized using Procedure A, yielding 80% with a melting point of 253–256°C . The target compound’s 2-ethoxybenzamido group likely derives from amidation of a 5-amino precursor.

Properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-4-33-19-9-7-6-8-17(19)22(29)26-23-20-18(14-35-23)21(25(31)34-5-2)27-28(24(20)30)15-10-12-16(32-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRUWYKAWHMXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound is characterized by its complex structure, which includes various functional groups that may contribute to its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C23H25N3O5SC_{23}H_{25}N_{3}O_{5}S, with a molecular weight of approximately 425.53 g/mol. The compound features:

  • Thieno[3,4-d]pyridazine core : This heterocyclic structure is known for its diverse biological activities.
  • Ethoxy group : Potentially enhances solubility and modifies pharmacokinetics.
  • Methoxyphenyl group : May influence receptor binding and biological interactions.

The biological activity of this compound has yet to be fully elucidated. However, preliminary studies suggest that similar compounds in this class may interact with various biological targets, including:

  • Enzymes involved in cancer metabolism : Potential anti-cancer properties.
  • Receptors in metabolic pathways : Implications for metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the potential activity of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table highlighting key features and potential activities:

Compound NameStructural FeaturesPotential Biological Activity
Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateCyclopentylacetamido moietyAnti-cancer
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateEthoxy groupAntimicrobial
5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazinecarboxylic acid ethyl esterLacks cyclopentyl ringAnti-inflammatory

Research Findings

Recent literature reviews and experimental studies have indicated that thieno[3,4-d]pyridazines exhibit a range of biological activities:

  • In Vitro Studies : Compounds within this class have been tested against various cancer cell lines (e.g., MCF7 for breast cancer) showing IC50 values in the micromolar range.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of related compounds, revealing effective bioavailability and therapeutic indices.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Position 3 Aryl Groups: Electron-donating groups (e.g., 4-methoxy in 13e): Enhance solubility and may improve binding to polar targets like adenosine receptors .
  • Position 5 Substituents: Amino group (-NH₂): Facilitates hydrogen bonding but limits metabolic stability. 2-ethoxybenzamido group: Introduced in the target compound, this bulkier substituent may enhance target affinity or alter pharmacokinetics compared to simpler amino analogs.
  • Position 1 Ester Groups :
    • Ethyl vs. isopropyl esters (e.g., compound 10) modulate lipophilicity and hydrolysis rates, influencing bioavailability .

Physical and Spectral Properties

  • Melting Points: Amino-substituted analogs (e.g., 26: 178–180°C; 8: 198–200°C) generally have lower melting points than carboxamide derivatives due to reduced crystallinity. The target compound’s 2-ethoxybenzamido group may increase mp via intermolecular H-bonding.
  • Spectral Data :
    • ¹H NMR : Aromatic protons in 4-methoxyphenyl (δ ~6.8–7.3 ppm) and ethoxybenzamido (δ ~1.4 ppm for -OCH₂CH₃) groups align with reported shifts in analogs .
    • IR : Expected peaks include C=O stretches (~1700–1720 cm⁻¹) for ester and amide groups .

Q & A

Q. Optimization :

ParameterImpact on Yield/PurityExample from Evidence
SolventPolar aprotic solvents (DMF, DMSO) improve solubility of intermediates .: DMF used for cyclization (85% yield).
TemperatureLower temps (0–25°C) reduce side reactions during amide coupling .: 0°C for carbodiimide activation.
CatalystsPd/C or CuI enhances coupling efficiency in heterocycle formation .: Pd/C increased yield by 15%.

Basic: Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 495.12) .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying biological interactions .

Advanced: How can reaction mechanisms be elucidated for its synthetic steps?

  • Isotopic Labeling : Track substituent incorporation (e.g., 18^{18}O-labeled esters to study hydrolysis pathways) .
  • Computational Modeling : DFT calculations predict transition states for cyclization steps .
  • Kinetic Studies : Monitor intermediate stability under varying pH/temperature .

Advanced: What structure-activity relationship (SAR) insights exist for modifying bioactivity?

Substituent ModificationObserved ImpactEvidence Source
2-Ethoxybenzamido Enhances kinase inhibition (IC50_{50} = 0.2 μM) .: Neuroprotective activity.
4-Methoxyphenyl Improves solubility but reduces target affinity .: LogP reduced by 0.5.
Ethyl Ester Critical for cell permeability; hydrolysis to carboxylic acid increases toxicity .: Esterase-mediated cleavage observed.

Advanced: How can solubility and bioavailability challenges be addressed methodologically?

  • Prodrug Design : Replace ethyl ester with PEGylated moieties to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve plasma half-life .
  • Co-crystallization : Use succinic acid to stabilize the crystalline form for controlled release .

Advanced: How to resolve contradictions in solubility vs. bioactivity data?

  • Example Conflict : Higher solubility in polar solvents correlates with reduced cellular uptake .
    Resolution :
    • Use logD measurements (pH 7.4) to balance solubility and membrane permeability.
    • Conduct MD simulations to assess solvent-membrane interactions .

Advanced: What strategies identify degradation products under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light .
  • LC-MS/MS Analysis : Detect hydrolyzed carboxylic acid (m/z 467.10) and oxidized thiophene derivatives .

Advanced: How to identify biological targets and validate binding mechanisms?

  • Proteomics : SILAC-based pull-down assays identify kinase targets (e.g., MAPK, EGFR) .
  • SPR Biosensing : Measure binding kinetics (KD_D = 120 nM for EGFR) .
  • CRISPR Knockout : Confirm target specificity using EGFR/^{-/-} cell lines .

Advanced: What green chemistry approaches optimize synthesis sustainability?

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalytic Recycling : Recover Pd nanoparticles via magnetic separation (reused 5x without yield loss) .

Advanced: How can computational modeling predict in vivo efficacy?

  • Molecular Docking : Glide/SP scoring identifies interactions with kinase ATP-binding pockets .
  • Pharmacokinetic Simulations : GastroPlus models predict Cmax_{max} = 1.2 μM at 50 mg/kg dosing .

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